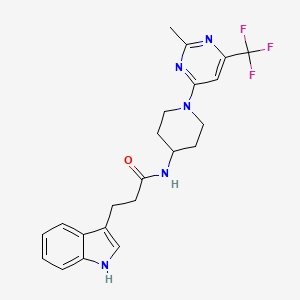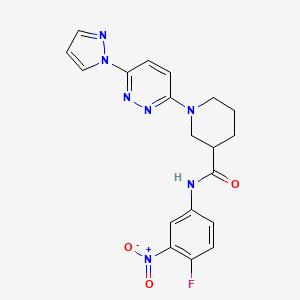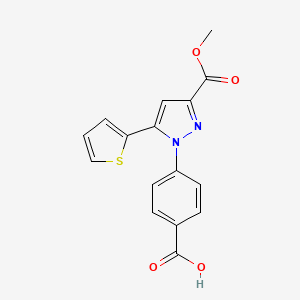
Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate is an organic compound with a molecular formula of C12H10N2O4S. It is a heterocyclic compound that consists of a pyrazole ring, a thiophene ring, and a carboxylic acid group. It is used as a reagent in organic synthesis and is of interest due to its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Metal-Organic Framework (MOF) Sensors
Porphyrin-based MOFs have garnered attention for their exceptional photophysical properties. These hybrid porous coordination polymers combine the fluorescent nature of porphyrins with the high surface area and porosity of MOFs. Researchers have integrated porphyrin molecules into MOFs or employed them as organic linkers to create porphyrin-based MOFs. These materials enable highly sensitive and specific sensing applications, detecting various targets such as metal ions, anions, explosives, biomolecules, pH, and toxins .
For instance, Zn-based MOFs coordinated with porphyrin ligands have been developed for detecting insecticides and acaricides. These MOFs exhibit excellent water stability and represent a promising avenue for environmental monitoring .
Catalysis and Functionalization
Boron-containing compounds play a crucial role in catalysis. While not directly related to the specific compound , it’s worth noting that boronic esters are valuable building blocks in organic synthesis. Protodeboronation, a less explored area, involves the removal of boron from boronic esters. Recent advances in catalytic protodeboronation have enabled the functionalization of alkyl boronic esters, leading to novel transformations. For example, the combination of protodeboronation with Matteson–CH₂ homologation allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown reaction .
Drug Delivery and Stability
Boronic acids and their esters have potential applications in drug design and delivery. However, their stability in water is a critical concern. Researchers are exploring ways to enhance their stability while maintaining their beneficial properties. Although not directly linked to the compound , understanding boron-containing compounds’ susceptibility to hydrolysis is essential for drug development .
Suzuki–Miyaura Coupling
While not specific to this compound, Suzuki–Miyaura cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents, including boronic acids and esters, play a pivotal role in this process. The mild reaction conditions and functional group tolerance make it a versatile method for constructing complex molecules .
Eigenschaften
IUPAC Name |
4-(3-methoxycarbonyl-5-thiophen-2-ylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-22-16(21)12-9-13(14-3-2-8-23-14)18(17-12)11-6-4-10(5-7-11)15(19)20/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFRNFJFRXSGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

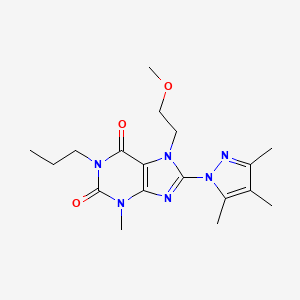
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)
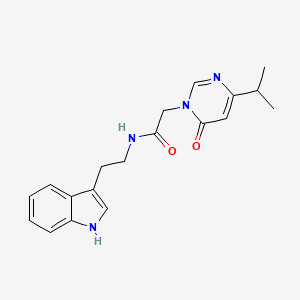
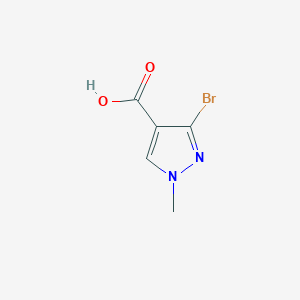
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)
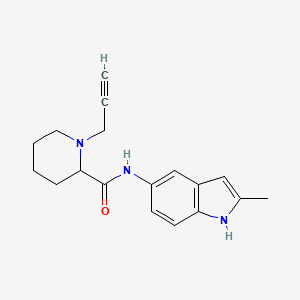
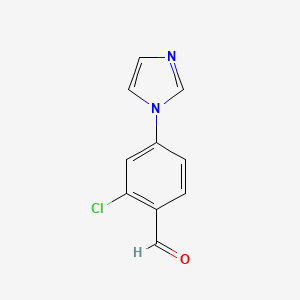
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)
![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)
![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)
![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)
